molecular formula C10H18N2O B6205711 2-azaspiro[4.5]decane-2-carboxamide CAS No. 1862738-14-4

2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B6205711
CAS No.: 1862738-14-4
M. Wt: 182.3
InChI Key:
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Description

2-Azaspiro[45]decane-2-carboxamide is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[4.5]decane-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spirocyclic structure through alkylation and heterocyclization reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as the use of scalable catalytic processes and readily available starting materials, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Scientific Research Applications

2-Azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation .

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness: 2-Azaspiro[4.5]decane-2-carboxamide stands out due to its specific spirocyclic structure and the presence of a carboxamide group, which enhances its potential for forming hydrogen bonds and interacting with biological targets. This makes it a valuable scaffold in drug discovery and medicinal chemistry .

Properties

CAS No.

1862738-14-4

Molecular Formula

C10H18N2O

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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